REACTION_CXSMILES
|
[OH-].[Na+].[CH2:3]([C:10]1[NH:14][N:13]=[C:12]([C:15]([O:17]CC)=[O:16])[CH:11]=1)[CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH3:9]>O>[CH2:3]([C:10]1[NH:14][N:13]=[C:12]([C:15]([OH:17])=[O:16])[CH:11]=1)[CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH3:9] |f:0.1|
|
Name
|
methanolic solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
ethyl 5-n-heptylpyrazole-3-carboxylate
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
C(CCCCCC)C1=CC(=NN1)C(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the solution was heated for 5 hours under a reflux condenser
|
Duration
|
5 h
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
DISTILLATION
|
Details
|
methanol was distilled off under a reduced pressure
|
Type
|
FILTRATION
|
Details
|
The deposited white precipitate was collected by filtration
|
Type
|
CUSTOM
|
Details
|
recrystallized from a mixture of distilled water and methanol
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCCCCC)C1=CC(=NN1)C(=O)O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 75.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |